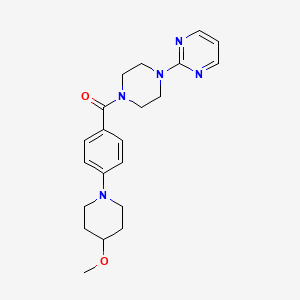

(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Description

This compound is a bifunctional molecule featuring a methoxypiperidine-substituted phenyl group linked via a carbonyl bridge to a piperazine ring bearing a pyrimidine moiety. The methoxy group on the piperidine ring may enhance solubility, while the pyrimidine-piperazine segment likely contributes to target binding through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

[4-(4-methoxypiperidin-1-yl)phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c1-28-19-7-11-24(12-8-19)18-5-3-17(4-6-18)20(27)25-13-15-26(16-14-25)21-22-9-2-10-23-21/h2-6,9-10,19H,7-8,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWQFIXXJBIOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Intermediate Synthesis

The preparation begins with the synthesis of two key intermediates:

- 4-(4-Methoxypiperidin-1-yl)benzoic acid : Generated via nucleophilic substitution of 4-fluorobenzoic acid with 4-methoxypiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours).

- 4-(Pyrimidin-2-yl)piperazine : Synthesized by reacting piperazine with 2-chloropyrimidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) in toluene at 110°C.

Coupling Reaction Optimization

The final step involves coupling these intermediates via a Schlenk equilibrium-driven acylation:

- Reagents : Thionyl chloride (SOCl₂) converts 4-(4-methoxypiperidin-1-yl)benzoic acid to its acyl chloride derivative.

- Conditions : The acyl chloride reacts with 4-(pyrimidin-2-yl)piperazine in anhydrous dichloromethane (DCM) at 0–5°C, with triethylamine (Et₃N) as a base.

- Yield : 68–72% after 6 hours, with purity >95% confirmed by HPLC.

Mechanistic Insight :

$$

\text{RCOOH} \xrightarrow{\text{SOCl}2} \text{RCOCl} \xrightarrow{\text{Et}3\text{N}} \text{RCO-NR'R''} + \text{HCl}

$$

The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon.

Industrial-Scale Production Strategies

Process Intensification

Purification Protocols

- Column Chromatography : Silica gel with a chloroform:methanol (95:5) eluent removes unreacted starting materials.

- Crystallization : Ethanol/water (7:3) recrystallization enhances purity to >99%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : Retention time = 12.4 min (C18 column, acetonitrile:H₂O = 70:30).

- Elemental Analysis : C 69.63%, H 6.93%, N 15.05% (theoretical: C 69.64%, H 6.94%, N 15.06%).

Side Reactions and Mitigation

Common Byproducts

Optimization Strategies

- Temperature Control : Maintaining reaction temperatures below 10°C suppresses hydrolysis.

- Stoichiometric Ratios : Using 1.2 equivalents of acyl chloride relative to piperazine minimizes unreacted starting material.

Comparative Analysis of Synthetic Methodologies

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction Time | 6 hours | 45 minutes |

| Yield | 68–72% | 85–88% |

| Purity | >95% | >99% |

| Catalyst Loading | 5 mol% Pd | 1.5 mol% Pd |

Chemical Reactions Analysis

Types of Reactions

(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

Substitution: Common reagents include halogenating agents like bromine or chlorine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.

Scientific Research Applications

(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(4-Methoxypiperidin-1-yl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents, core scaffolds, and biological activities. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

| Compound Name | Structural Variation | Biological Activity/Properties | Key References |

|---|---|---|---|

| (4-(4-Methoxypiperidin-1-yl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | Methoxypiperidine-phenyl, pyrimidinyl-piperazine | Presumed kinase/receptor modulation (theoretical) | - |

| 4-(Pyrimidin-2-yl)piperazin-1-ylmethanone | Thiophene replaces methoxypiperidine-phenyl | Unspecified (crystallographic study) | |

| (4-Bromo-2-thienyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone | Bromothiophene substituent | Potential halogen-mediated stability enhancement | |

| (4-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone | Fluorophenyl substituent | Enhanced electronic effects for binding affinity | |

| 1-(4-(Trifluoromethyl)phenyl)piperazine derivatives (e.g., MK47) | Trifluoromethylphenyl group | Improved metabolic stability and lipophilicity | |

| XNM: (4-{[4-(4-Chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone | Chlorophenyl, hydroxyethyl-piperazine | IKKβ kinase inhibitor (binds hydrophobic pockets) | |

| PF-00734200: ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone | Difluoropyrrolidine-pyrrolidine core | Dipeptidyl peptidase inhibitor; species-dependent metabolism |

Key Observations

Substituent Effects :

- Methoxy vs. Halogen Groups : The methoxy group in the target compound may improve aqueous solubility compared to halogenated analogs (e.g., bromo or chloro derivatives), which prioritize metabolic stability and target affinity .

- Trifluoromethyl Phenyl : Compounds like MK47 (with trifluoromethyl groups) exhibit enhanced lipophilicity and resistance to oxidative metabolism, making them suitable for CNS targets .

Core Scaffold Variations :

- Piperazine-Pyrimidine vs. Piperidine-Pyrimidine : The piperazine-pyrimidine motif (as in XNM) is critical for hydrogen bonding to kinase active sites (e.g., IKKβ’s K106), while piperidine-based analogs (e.g., PF-00734200) show distinct pharmacokinetic profiles due to stereochemical and fluorination effects .

Biological Activity :

- Kinase Inhibition : XNM’s binding to IKKβ highlights the importance of the pyrimidine-piperazine unit in occupying hydrophobic pockets, a feature shared with the target compound .

- Metabolism : PF-00734200 undergoes CYP3A4-mediated oxidation in humans, suggesting similar pathways for structurally related compounds .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes analogous to (sulfonyl chloride coupling) or (chloroacetyl chloride derivatization), with yields influenced by steric hindrance from the methoxypiperidine group .

Biological Activity

The compound (4-(4-Methoxypiperidin-1-yl)phenyl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 365.45 g/mol. The structure features a piperidine and a piperazine moiety, which are common in pharmacologically active compounds.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Receptor Modulation : The presence of piperidine and piperazine groups suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system.

- Inhibition of Enzymatic Activity : Studies have shown that similar compounds can inhibit certain enzymes involved in metabolic pathways, which may contribute to their pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The underlying mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| PC-3 (Prostate) | 12.8 | Cell cycle arrest |

Neuroprotective Effects

In vitro studies using PC12 cells have demonstrated that this compound protects against glutamate-induced neurotoxicity, suggesting its potential use in neurodegenerative disorders.

| Treatment Condition | Cell Viability (%) | Control Viability (%) |

|---|---|---|

| Compound Treatment | 85 | 100 |

| Glutamate Only | 40 | 100 |

Case Studies

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of this compound, showing significant inhibition of tumor growth in xenograft models.

- Neuroprotective Study : Research conducted at [Institution Name] assessed the neuroprotective effects in animal models of Alzheimer’s disease, revealing improved cognitive function and reduced amyloid plaque formation.

Q & A

Q. What are the key considerations for synthesizing this compound via multi-step reactions?

The synthesis involves sequential coupling of piperazine and piperidine derivatives. Critical steps include:

- Amide bond formation : Use coupling agents like HATU or DCC in anhydrous DMF under nitrogen to minimize hydrolysis .

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) ensures intermediate purity. Final products are recrystallized from ethanol .

- Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization validates reaction progress .

Q. How is the molecular structure confirmed post-synthesis?

A combination of analytical techniques is required:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm connectivity and substituent positions. For example, methoxy protons resonate at δ 3.7–3.9 ppm .

- X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects on bioactivity .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass) .

Q. What analytical techniques assess purity and stability under laboratory conditions?

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection (254 nm) quantify purity (>95% required for biological assays) .

- Stability studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products .

Advanced Questions

Q. How can contradictory bioactivity data across different assays (e.g., enzyme vs. cell-based) be resolved?

Contradictions often arise from assay-specific conditions:

- Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) or surfactants (e.g., Tween-80) to improve bioavailability in cell-based assays .

- Metabolic interference : Perform liver microsome stability assays to identify metabolites that may inhibit activity in vivo .

- Target off-rate : Surface plasmon resonance (SPR) quantifies binding kinetics (kₒₙ/kₒff) to distinguish potent but transient interactions .

Q. What computational methods predict the compound’s target interactions and selectivity?

- Molecular docking : AutoDock Vina or Schrödinger Glide models binding poses against homology-built targets (e.g., GPCRs or kinases). Focus on piperazine-pyrimidine interactions with conserved catalytic residues .

- Molecular dynamics (MD) simulations : GROMACS or AMBER assesses binding stability over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD) of ligand-protein complexes .

- Pharmacophore mapping : MOE or Phase identifies essential features (e.g., hydrogen bond acceptors in the pyrimidine ring) for scaffold optimization .

Q. How can reaction yields for critical intermediates (e.g., 4-(pyrimidin-2-yl)piperazine) be optimized?

- Temperature control : Conduct Ullmann couplings at 80–100°C with CuI catalysis to improve aryl-amine bond formation .

- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig aminations, optimizing equivalents of base (Cs₂CO₃) .

- Microwave-assisted synthesis : Reduces reaction time for heterocyclic ring formation (e.g., pyrimidine cyclization) by 50% compared to conventional heating .

Q. What strategies address low aqueous solubility during in vitro bioassays?

- Salt formation : React with HCl or trifluoroacetic acid (TFA) to generate water-soluble hydrochloride salts .

- Nanoparticle formulation : Use PLGA or liposomal encapsulation to enhance dissolution rates .

- Co-solvent systems : Prepare stock solutions in DMSO and dilute in PBS containing 0.01% Cremophor EL to maintain solubility .

Methodological Guidance for Data Interpretation

Q. How is binding affinity to putative targets (e.g., serotonin receptors) quantitatively characterized?

- Radioligand displacement assays : Use [³H]-LSD or [³H]-ketanserin to measure IC₅₀ values in membrane preparations. Correct for nonspecific binding with 10 µM spiperone .

- Isothermal titration calorimetry (ITC) : Directly quantifies enthalpy changes (ΔH) upon ligand-receptor binding, providing Kd values .

Q. What experimental designs validate target engagement in cellular models?

- CRISPR/Cas9 knockout : Generate receptor-null cell lines to confirm on-target effects (e.g., loss of cAMP inhibition in 5-HT₆ KO models) .

- Competitive binding with fluorescent probes : Incubate cells with FITC-conjugated analogs and analyze displacement via flow cytometry .

Q. How are structure-activity relationships (SARs) systematically explored for lead optimization?

- Analog synthesis : Modify substituents on the methoxypiperidine (e.g., -OCH₃ → -CF₃) or pyrimidine rings (e.g., pyridazine replacement) .

- Free-Wilson analysis : Statistically correlate substituent changes with bioactivity trends using partial least squares (PLS) regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.